5-t-Butyl-2-thiouracil
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Overview
Description
5-t-Butyl-2-thiouracil is a derivative of 2-thiouracil, a compound known for its significant role in various biochemical and medicinal applications It is a pyrimidine derivative with a thiocarbonyl group at the 2-position and a tert-butyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-t-Butyl-2-thiouracil typically involves the introduction of a tert-butyl group to the 5-position of 2-thiouracil. One common method is the alkylation of 2-thiouracil using tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-t-Butyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
Scientific Research Applications
5-t-Butyl-2-thiouracil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-t-Butyl-2-thiouracil involves its interaction with specific molecular targets. In the context of its antithyroid activity, it inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. This inhibition prevents the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3) . Additionally, it may have immunosuppressive effects and induce apoptosis in certain cell types .
Comparison with Similar Compounds
2-Thiouracil: The parent compound, known for its antithyroid properties.
6-Methyl-2-thiouracil: Another derivative with similar biological activities.
6-Propyl-2-thiouracil: Widely used as an antithyroid drug
Uniqueness: 5-t-Butyl-2-thiouracil is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
17432-96-1 |
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Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
5-tert-butyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
InChI Key |
VRROMNGLNGOZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNC(=S)NC1=O |
Origin of Product |
United States |
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